molecular formula C8H9Cl3N2 B3345668 Pyridazine, 3,6-dichloro-4-(2-chloro-1,1-dimethylethyl)- CAS No. 108287-79-2

Pyridazine, 3,6-dichloro-4-(2-chloro-1,1-dimethylethyl)-

Cat. No.: B3345668
CAS No.: 108287-79-2
M. Wt: 239.5 g/mol
InChI Key: RAQXMXAKHJIKEE-UHFFFAOYSA-N
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Description

Pyridazine, 3,6-dichloro-4-(2-chloro-1,1-dimethylethyl)- is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of chlorine atoms at the 3 and 6 positions and a 2-chloro-1,1-dimethylethyl group at the 4 position. Pyridazines are known for their diverse pharmacological activities and are used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridazine derivatives typically involves the cyclization of hydrazine derivatives with dicarbonyl compounds. For Pyridazine, 3,6-dichloro-4-(2-chloro-1,1-dimethylethyl)-, a common synthetic route includes the reaction of 3,6-dichloropyridazine with appropriate alkylating agents under controlled conditions. The reaction conditions often involve the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .

Industrial Production Methods: Industrial production of pyridazine derivatives may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like chromatography and crystallization are common to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions: Pyridazine, 3,6-dichloro-4-(2-chloro-1,1-dimethylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pyridazine, 3,6-dichloro-4-(2-chloro-1,1-dimethylethyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of pyridazine derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, pyridazine compounds can inhibit enzymes like cyclooxygenase (COX) or interact with receptors involved in inflammatory pathways. The exact mechanism for Pyridazine, 3,6-dichloro-4-(2-chloro-1,1-dimethylethyl)- may involve similar pathways, contributing to its observed biological activities .

Comparison with Similar Compounds

    Pyrimidine: Another six-membered ring with two nitrogen atoms, but in the 1,3-positions.

    Pyrazine: A six-membered ring with nitrogen atoms in the 1,4-positions.

    Pyridazinone: A derivative with an oxygen atom at the 3-position.

Comparison: Pyridazine, 3,6-dichloro-4-(2-chloro-1,1-dimethylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to pyrimidine and pyrazine, pyridazine derivatives often exhibit a broader range of pharmacological activities, making them valuable in drug discovery and development .

Properties

IUPAC Name

3,6-dichloro-4-(1-chloro-2-methylpropan-2-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl3N2/c1-8(2,4-9)5-3-6(10)12-13-7(5)11/h3H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQXMXAKHJIKEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C1=CC(=NN=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1073781
Record name Pyridazine, 3,6-dichloro-4-(2-chloro-1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108287-79-2
Record name Pyridazine, 3,6-dichloro-4-(2-chloro-1,1-dimethylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108287792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridazine, 3,6-dichloro-4-(2-chloro-1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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